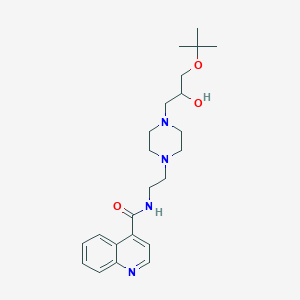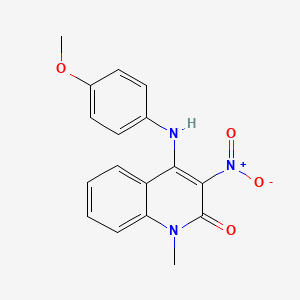
N-(2-(4-fluorophenoxy)ethyl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(4-fluorophenoxy)ethyl)acetamide”, also known as FPEA, is a chemical compound that has gained significant attention in scientific research due to its interesting physical and chemical properties. It has a linear formula of C10H12FNO2 .
Molecular Structure Analysis
The molecular structure of “N-(2-(4-fluorophenoxy)ethyl)acetamide” consists of a fluorophenoxy group attached to an ethylacetamide group . The molecular weight is 197.211g/mol .
Scientific Research Applications
Biocatalysis and Drug Metabolism N-(2-(4-fluorophenoxy)ethyl)-1-phenylmethanesulfonamide, as part of the biaryl-bis-sulfonamide class, showcases the utilization of microbial-based biocatalytic systems for producing mammalian metabolites of drugs. This approach is significant in supporting the full structure characterization of metabolites through nuclear magnetic resonance spectroscopy, addressing the limitations of sensitivity and material quantity required for analysis. It exemplifies the application in generating analytical standards for drug metabolite monitoring during clinical investigations (Zmijewski et al., 2006).
Antiproliferative Agents Research into N-(2-(4-fluorophenoxy)ethyl)-1-phenylmethanesulfonamide derivatives has led to the development of compounds with significant antiproliferative activity against various cancer cell lines. The synthesis of these derivatives employs Suzuki and Buchwald reactions, optimizing the methodology for scalable production. These compounds, characterized by NMR and LC-MS techniques, demonstrate potent IC50 values against MCF-7, HeLa, A-549, and Du-145 cancer cell lines, showcasing their potential as antiproliferative agents (Pawar et al., 2018).
Labeling Peptides for PET The development of [(18)F]fluorothiols represents a new generation of peptide labeling reagents. This research outlines the preparation of methanesulfonyl precursors and their subsequent use in radiosyntheses of (18)F-fluorothiols, aiming for chemoselective labeling of peptides as tracers for positron emission tomography (PET). This method indicates the potential for (18)F-fluorothiols in enhancing chemoselective peptide labeling for PET imaging, with implications for improved diagnostic imaging techniques (Glaser et al., 2004).
Proton Exchange Membranes Research into sulfonated poly(aryl ether sulfone)s with pendent quaternary ammonium groups highlights the application of N-(2-(4-fluorophenoxy)ethyl)-1-phenylmethanesulfonamide derivatives in creating materials for proton exchange membranes. These materials demonstrate low water uptake and high dimensional stability at elevated temperatures, attributes beneficial for their application in fuel cells and other technologies requiring efficient ion transport (Zhang et al., 2010).
Material Synthesis and Reactivity The chemistry of fluorinated sulfone derivatives involves exploring reactions for synthesizing chlorofluoromethyl and fluoromethyl phenyl sulfone, with potential applications in creating novel materials and chemical synthesis methodologies. This research contributes to understanding the reactivity and utility of fluorinated sulfone compounds in diverse chemical reactions (Saikia & Tsuboi, 2001).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of N-(2-(4-fluorophenoxy)ethyl)-1-phenylmethanesulfonamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-(4-fluorophenoxy)ethyl)-1-phenylmethanesulfonamide . These factors could include the pH of the environment, the presence of other compounds, and the specific conditions within the cells where the compound is active.
properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S/c16-14-6-8-15(9-7-14)20-11-10-17-21(18,19)12-13-4-2-1-3-5-13/h1-9,17H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDAXNOLHLNBIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenoxy)ethyl)-1-phenylmethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B2747372.png)




![2-[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2747379.png)
![3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2747380.png)




![N-(2,3-Dihydro-1H-inden-1-yl)-2-(4-oxo-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-5-yl)acetamide](/img/structure/B2747390.png)
![4-{[(furan-2-ylmethyl)amino]methyl}-N-methylbenzamide hydrochloride](/img/structure/B2747391.png)
